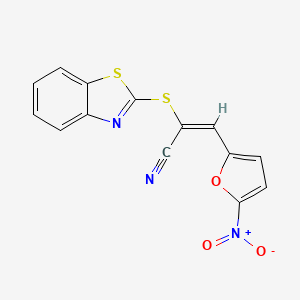

![molecular formula C22H21N3O2 B4581546 2-acetyl-1'-ethyl-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one](/img/structure/B4581546.png)

2-acetyl-1'-ethyl-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one

Overview

Description

Synthesis Analysis

The synthesis of 2-acetyl-1'-ethyl-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one and related tetrahydro-β-carboline derivatives typically involves multi-step reactions, including indole formation, nucleophilic cyclization, and domino three-component coupling reactions. For example, a facile synthesis approach utilizes copper-catalyzed domino three-component coupling-cyclization, followed by treatment with t-BuOK/hexane or MsOH to afford desired tetrahydro-β-carboline derivatives in moderate to good yields (Ohta et al., 2009).

Molecular Structure Analysis

The molecular structure of tetrahydro-β-carboline derivatives is characterized by a fused ring system that includes a β-carboline skeleton. Advanced spectroscopic techniques, including NMR and mass spectrometry, are typically employed for structural characterization and confirmation. No specific study detailing the molecular structure analysis of 2-acetyl-1'-ethyl-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one was identified, suggesting a potential area for further research.

Chemical Reactions and Properties

Tetrahydro-β-carboline derivatives undergo various chemical reactions, including with activated alkynes to form spiro and azocino compounds. For instance, 1-tetrazolyl-substituted tetrahydro-β-carbolines react with activated alkynes to yield spiro[indole-3,4'-pyridines] and azocino[5,4-b]indoles, highlighting the reactivity and versatility of the tetrahydro-β-carboline scaffold (Vosskresensky et al., 2017).

Scientific Research Applications

Synthesis and Transformations

One study explored the synthesis of 1-tetrazolyl-substituted tetrahydro-β-carbolines, which undergo reactions with activated alkynes to form spiro[indole-3,4'-pyridines] and azocino[5,4-b]indoles, highlighting the chemical versatility of related compounds (Vosskresensky et al., 2017). Another investigation on hydrogenated β-carbolines demonstrated their capacity for tandem piperidine ring cleavage, leading to the synthesis of tetrahydroazocino[4,5-b]indoles and tetrahydroazocino[5,4-b]indoles with significant acetylcholinesterase inhibitory activity (Voskressensky et al., 2004).

Chemical Properties and Applications

Research on 1,2-dihydrospiro[indole-3,4′-pyran] derivatives reveals their potential in creating functional derivatives through three-component condensation, indicating a broad application in synthetic chemistry for producing fused analogs and spiro compounds (Andina & Andin, 2016). The study on asymmetric steering of the Pictet-Spengler reaction using amino-acid esters as chiral auxiliary groups further demonstrates the utility in synthesizing tetrahydro-β-carbolines with high diastereomer ratios, showcasing the application in creating optically active compounds (Waldmann et al., 1994).

Pharmaceutical Potential

Investigations into carbazole derivatives synthesized for antioxidant activity and molecular docking study emphasize the potential pharmaceutical applications of structurally similar compounds. These studies involve spectroscopic characterization and quantum chemical calculations to understand the interaction with biological targets, hinting at the broader relevance of such compounds in drug discovery (Serdaroğlu et al., 2021). Additionally, a highly sensitive method developed for the determination of 1-methyl-1,2,3,4-tetrahydro-β-carboline underscores the analytical importance of tetrahydro-β-carbolines in biomedical research, facilitating the measurement of these compounds in biological samples (Hayashi et al., 1990).

properties

IUPAC Name |

2-acetyl-1'-ethylspiro[4,9-dihydro-3H-pyrido[3,4-b]indole-1,3'-indole]-2'-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N3O2/c1-3-24-19-11-7-5-9-17(19)22(21(24)27)20-16(12-13-25(22)14(2)26)15-8-4-6-10-18(15)23-20/h4-11,23H,3,12-13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNDYPEFBZYZCIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=CC=CC=C2C3(C1=O)C4=C(CCN3C(=O)C)C5=CC=CC=C5N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-acetyl-1'-ethyl-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-ethylphenyl)-3-[(2-hydroxyphenyl)amino]-2-propen-1-one](/img/structure/B4581473.png)

![1-phenylethanone O-{[7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}oxime](/img/structure/B4581479.png)

![N-isopropyl-3-methoxy-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4581483.png)

![4-butoxy-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}benzamide](/img/structure/B4581498.png)

![N-[3-chloro-4-(difluoromethoxy)phenyl]-2-[4-(2-thienylsulfonyl)-1-piperazinyl]acetamide](/img/structure/B4581500.png)

![[2-(benzyloxy)-3-methoxybenzylidene]malononitrile](/img/structure/B4581511.png)

![8-chloro-4-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}-2-(2-pyridinyl)quinoline](/img/structure/B4581521.png)

![N-2,1,3-benzothiadiazol-4-yl-2-{4-[4-(benzyloxy)phenyl]-1-piperazinyl}acetamide](/img/structure/B4581526.png)

![N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-2-(2-thienyl)-4-quinolinecarboxamide](/img/structure/B4581554.png)

![5-[3-(allyloxy)benzylidene]-2-imino-1,3-thiazolidin-4-one](/img/structure/B4581559.png)